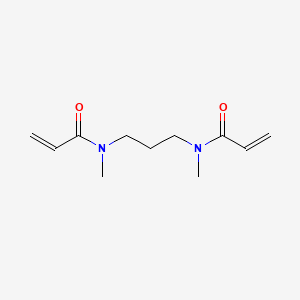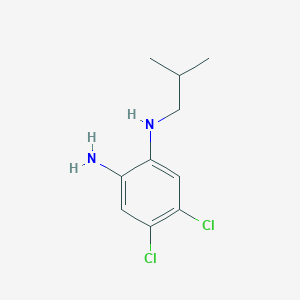![molecular formula C21H23NO3 B12594703 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide CAS No. 644979-23-7](/img/structure/B12594703.png)
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide is a complex organic compound with the molecular formula C21H23NO3 and a molecular weight of 337.412 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
The synthesis of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide typically involves several steps. One common synthetic route starts with the preparation of 3-methoxy-2-methylbenzoic acid, which is then reacted with cyclobutylamine to form the corresponding amide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide can be compared with other benzamide derivatives such as:
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities but with different potency and efficacy.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
644979-23-7 |
|---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C21H23NO3/c1-14-7-4-8-16(13-14)19(23)21(11-6-12-21)22-20(24)17-9-5-10-18(25-3)15(17)2/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,24) |
InChI Key |
CNIXSZKHPKGOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2(CCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


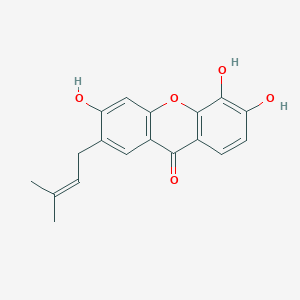
![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)
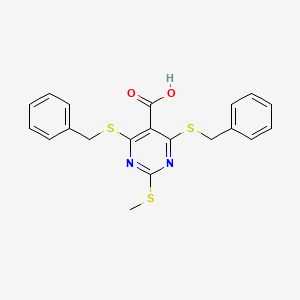
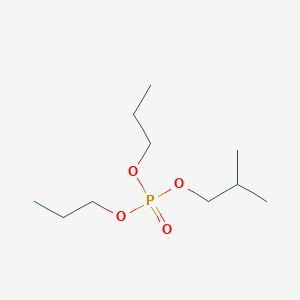
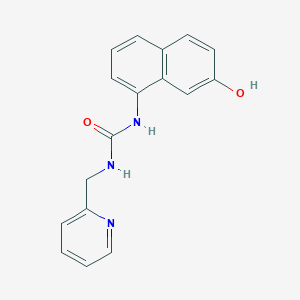
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
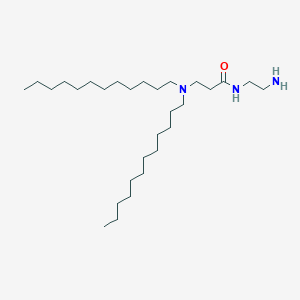
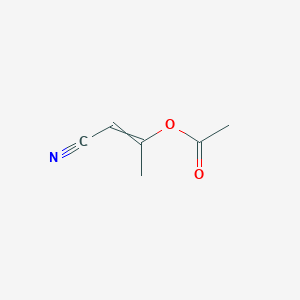
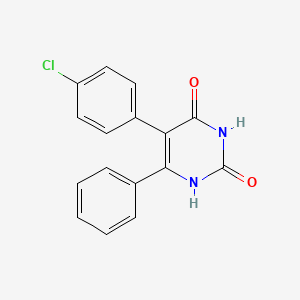
![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)
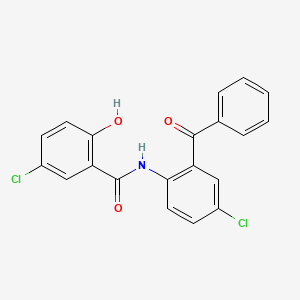
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
